molecular formula C14H11BrN2O2S B3141569 1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]- CAS No. 479552-71-1

1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

Cat. No. B3141569
CAS RN: 479552-71-1
M. Wt: 351.22 g/mol
InChI Key: OJSPXCGTOYBBJX-UHFFFAOYSA-N
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Description

The compound “1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-” belongs to the class of heterocyclic compounds and contains both bromine and iodine atoms . It is a derivative of 7-azaindoles, which are known for their wide range of biological activities .


Synthesis Analysis

This compound was synthesized using a one-step substitution reaction . As an intermediate of C3 and C5-substituted 7-azaindoles derivatives, it can be further modified via Negishi reaction, Suzuki cross-coupling reaction at the C3 position, and Buchwald-Hartwig coupling, Suzuki-Miyura coupling at the C5 position .


Molecular Structure Analysis

The structure of this compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .


Chemical Reactions Analysis

The compound is a key intermediate in the synthesis of various 7-azaindole derivatives . It can undergo various reactions such as Negishi reaction, Suzuki cross-coupling reaction, Buchwald-Hartwig coupling, and Suzuki-Miyura coupling .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 118.1359 . Further physical and chemical properties of the compound have been studied by analyzing the molecular electrostatic potential and frontier molecular orbital of the compound .

Future Directions

The compound, as an intermediate of C3 and C5-substituted 7-azaindoles derivatives, can be further modified to develop novel 7-azaindole derivatives . These derivatives could potentially be used in the development of new drugs, given the wide range of biological activities exhibited by 7-azaindoles .

properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSPXCGTOYBBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
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1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-

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